7-methyl-2H-chromene-3-carboxylic acid
Description
7-Methyl-2H-chromene-3-carboxylic acid (CAS: 1049115-94-7) is a chromene derivative featuring a fused benzene and pyran ring system. The compound is distinguished by a methyl group at position 7 and a carboxylic acid moiety at position 3 (Figure 1). Chromene derivatives are widely studied for their biological activity, including antimicrobial, anti-inflammatory, and fluorescence properties. The absence of a 2-oxo group differentiates this compound from coumarin-3-carboxylic acid analogs, which exhibit a lactone ring structure .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
7-methyl-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-7-2-3-8-5-9(11(12)13)6-14-10(8)4-7/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
XQYVMEMRJSGDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2H-chromene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C can yield the desired chromene derivative . Another method involves the use of rhodium(III)-catalyzed redox-neutral cascade C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones as a three-carbon source .
Industrial Production Methods: Industrial production of 7-methyl-2H-chromene-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group at position 3 undergoes nucleophilic acyl substitution.
-
Mechanism : The acid group reacts with alcohols or amines via activation by coupling agents (e.g., DCC), forming esters or amides.
-
Applications : These derivatives serve as intermediates in drug discovery and fluorescent probes.
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes substitution at positions 5 and 8.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-7-methyl-2H-chromene-3-carboxylic acid | |
| Sulfonation | H₂SO₄, SO₃, 50°C | 5-Sulfo-7-methyl-2H-chromene-3-carboxylic acid | |
| Friedel-Crafts | AlCl₃, acyl halides/alkyl halides | 5-Acyl/alkyl derivatives |
-
Regioselectivity : Substitution occurs preferentially at the para position relative to the methyl group (position 7).
Oxidation and Reduction
The chromene double bond and functional groups participate in redox reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, acidic conditions | 7-Methyl-3-carboxycoumarin-2,5-dione | |
| Reduction | NaBH₄, EtOH, RT | Dihydro-7-methyl-2H-chromene-3-carboxylic acid |
-
Oxidation : The chromene double bond is cleaved to form a diketone structure.
-
Reduction : The pyran ring’s double bond is hydrogenated, yielding a saturated derivative.
Decarboxylation
Thermal or basic conditions induce decarboxylation.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thermal | Heating >200°C | 7-Methyl-2H-chromene | |
| Basic | NaOH, Δ | 7-Methyl-2H-chromene + CO₂ |
-
Mechanism : Loss of CO₂ occurs via a six-membered transition state, forming the parent chromene.
Ring-Opening Reactions
The lactone ring undergoes nucleophilic attack under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, EtOH, reflux | Salicylaldehyde azine derivatives |
-
Example : Reaction with hydrazine yields azine products via chromene ring cleavage and recondensation .
Cross-Coupling Reactions
Functionalization via metal-catalyzed coupling (requires synthetic modification).
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | 3-Aryl-7-methyl-2H-chromene derivatives |
Scientific Research Applications
7-Methyl-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 7-methyl-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 19088-69-8)
- Structural Difference : Contains a hydroxyl group at position 7 and a 2-oxo group (coumarin core).
- Synthesis : Synthesized via condensation of 2,4-dihydroxybenzaldehyde with diethyl malonate under acidic conditions, yielding a yellow solid (mp: ~235–236°C) .
- Applications : Serves as a precursor for fluorescent probes due to its conjugated π-system .
6,7-Dimethyl-2H-chromene-3-carboxylic acid (CAS: 1698116-18-5)
- Structural Difference : Features methyl groups at positions 6 and 6.
- Properties: Higher hydrophobicity compared to the mono-methyl derivative, influencing solubility in organic solvents .
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 20300-59-8)
- Structural Difference : Methoxy group at position 7 and a 2-oxo group.
- Synthesis : Prepared via microwave-assisted catalyst-free reactions, achieving 96% yield (mp: 193–194°C; IR: 1736 cm⁻¹ for carbonyl) .
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid (CAS: 1774901-87-9)
Physical and Spectral Properties
Key Observations :
- The presence of a 2-oxo group (coumarin derivatives) lowers melting points compared to non-oxo chromenes, likely due to reduced molecular symmetry.
- Methoxy and hydroxy substituents enhance UV absorption, making these derivatives useful in fluorescence applications .
Biological Activity
7-Methyl-2H-chromene-3-carboxylic acid (also known as 7-methyl coumarin-3-carboxylic acid) is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological potential, antioxidant capabilities, and effects on various cellular processes.
7-Methyl-2H-chromene-3-carboxylic acid is part of the coumarin family, characterized by a benzopyrone structure. Its molecular formula is , and it exhibits a variety of functional groups that contribute to its biological activity.
Pharmacological Potential
1. Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of 7-methyl-2H-chromene-3-carboxylic acid may serve as potential lead compounds in the development of anti-inflammatory and analgesic drugs. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
2. Antioxidant Activity
The compound has been shown to possess significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, making it a candidate for formulations aimed at preventing oxidative damage in cells. This activity is particularly relevant in the food and cosmetic industries, where oxidative stability is crucial .
3. Anticancer Properties
Recent studies have explored the cytotoxic effects of 7-methyl-2H-chromene-3-carboxylic acid on cancer cell lines. For instance, assays conducted on squamous cell carcinoma (SCC) lines revealed that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Mechanistic Insights
1. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes associated with disease processes. For example, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance AChE inhibition potency.
2. Interaction with Cellular Pathways
Studies have explored how 7-methyl-2H-chromene-3-carboxylic acid interacts with key signaling pathways involved in cellular metabolism and inflammation. It has been reported that this compound can modulate pathways related to macrophage migration inhibitory factor (MIF), which plays a critical role in inflammatory responses and cancer progression .
Table 1: Biological Activities of 7-Methyl-2H-Chromene-3-Carboxylic Acid
Table 2: Structure-Activity Relationship of AChE Inhibitors
| Compound | Position 6 Substituent | Position 7 Substituent | Inhibition Ratio (%) |
|---|---|---|---|
| 7a | H | H | 71.11 ± 0.94 |
| 7b | Me | H | 85.71 ± 1.66 |
| 8e | OMe | H | 86.68 ± 2.18 |
Case Studies
Case Study 1: Anticancer Activity
In a recent study evaluating the cytotoxicity of various coumarin derivatives, including 7-methyl-2H-chromene-3-carboxylic acid, researchers found that it exhibited superior cytotoxic effects against SCC-9 cells compared to standard chemotherapy agents like carboplatin. The IC50 values indicated a promising therapeutic index for further development .
Case Study 2: AChE Inhibition in Alzheimer’s Disease
A series of experiments were conducted to assess the AChE inhibitory activity of several derivatives of coumarin compounds, including those based on the structure of 7-methyl-2H-chromene-3-carboxylic acid. The results demonstrated that certain modifications significantly enhanced inhibition rates, suggesting potential applications in Alzheimer's disease therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
